1-(4-ethoxyphenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

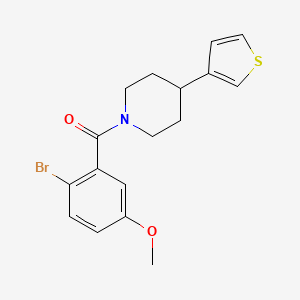

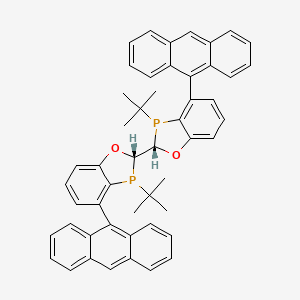

“1-(4-ethoxyphenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea” is a complex organic compound. It contains an ethoxyphenyl group, a methoxy-methyl-indolyl group, and a thiourea group.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and indolyl derivatives with a thiourea derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxyphenyl and methoxy-methyl-indolyl groups would likely contribute to the overall polarity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiourea group, which is known to participate in various chemical reactions. The ether groups (ethoxy and methoxy) might also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, and its stability could be influenced by the presence of the thiourea group.Applications De Recherche Scientifique

Synthesis and Biological Applications

Thiourea derivatives have been synthesized through multiple methodologies, demonstrating their versatility in organic synthesis. For instance, the reaction of thiourea with various compounds has led to the development of novel styryl derivatives with potential hypotensive activity, as well as compounds with pronounced anti-proliferative activity and tumor cell selectivity (Fazylov et al., 2016), (Thomas et al., 2017). These derivatives have shown specific inhibitory effects on the proliferation of certain tumor cell lines, highlighting the therapeutic potential of thiourea compounds in cancer treatment.

Chemical Properties and Reactions

Research into the reactions of thiourea derivatives, such as the unexpected Eschenmoser coupling reaction or ring transformations, has enriched the understanding of their chemical behavior (Kammel et al., 2015). These studies provide insights into the mechanistic pathways of thiourea compounds, which can be leveraged to design and synthesize novel compounds with desired properties and activities.

Antimicrobial and Antioxidant Activities

Thiourea derivatives have been explored for their antimicrobial and antioxidant activities. For example, microwave-assisted synthesis of thiazolopyrimidine derivatives revealed compounds with moderate to good antioxidant and antimicrobial activities, suggesting their potential use in developing new therapeutic agents (Youssef & Amin, 2012).

Neuroprotective Properties

Some urea and thiourea derivatives have been evaluated for their antiparkinsonian activity, indicating the potential neuroprotective properties associated with these compounds. This research may contribute to the development of new treatments for neurodegenerative diseases such as Parkinson's (Azam et al., 2009).

Interaction with DNA and Enzymes

Studies have also focused on the interaction of thiourea derivatives with DNA and specific enzymes. For instance, the synthesis and evaluation of a radiolabeled glutaminyl cyclase inhibitor for potential detection of Alzheimer's disease before amyloid β aggregation highlights the diagnostic applications of thiourea compounds (Brooks et al., 2015).

Safety And Hazards

As with any chemical compound, handling “1-(4-ethoxyphenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea” would require appropriate safety measures. However, without specific data, it’s difficult to provide detailed safety and hazard information.

Orientations Futures

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications or biological activity.

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-4-26-16-7-5-15(6-8-16)24-21(27)22-12-11-18-14(2)23-20-10-9-17(25-3)13-19(18)20/h5-10,13,23H,4,11-12H2,1-3H3,(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFFKARCLKUEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NCCC2=C(NC3=C2C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)

![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)

![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2731444.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2731447.png)

![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731448.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide](/img/structure/B2731449.png)